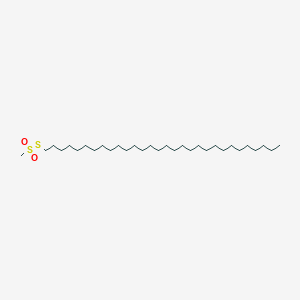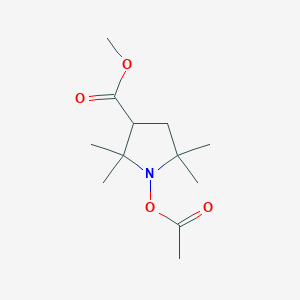
6-Amino-1,3-dipropyluracil
Descripción general
Descripción
Synthesis Analysis
6-Amino-1,3-dipropyluracil is synthesized through specific reactions involving uracil derivatives. Müller (1991) describes a method where tris(trimethylsilyl)6-aminouracil reacts with alkyl- and arylalkyl halogenides, catalyzed by AlCl3 or iodine, to produce various 3-substituted-6-aminouracil derivatives (Müller, 1991). Another study by Hirota et al. (1996) demonstrates the synthesis of stable 6-amino-5-thioformyluracils from 6-amino-1,3-disubstituted uracils (Hirota et al., 1996).
Molecular Structure Analysis
The molecular structure of 6-Amino-1,3-dipropyluracil is characterized by its unique arrangement of atoms and bonds. The conformational profile of similar compounds has been studied using computational methods and X-ray crystallography, providing insights into the structural characteristics of these molecules (Gómez-catalán et al., 2000).
Chemical Reactions and Properties
6-Amino-1,3-dipropyluracil undergoes various chemical reactions that lead to the formation of different compounds. For example, Debnath et al. (2017) explored the conversion of 6-aminouracils into azapurins, indicating the reactivity of these compounds under specific conditions (Debnath et al., 2017). Additionally, studies on 6-aminouracil-involved multicomponent reactions highlight the compound's versatility in synthesizing various heterocyclic structures (Mohammadi Ziarani et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Deazaflavins
- Application Summary: 6-Amino-1,3-dipropyluracil can be used in the synthesis of deazaflavins . Deazaflavins are well suited for reductive chemistry acting via a consecutive photo-induced electron transfer .
- Methods of Application: The process involves a consecutive photo-induced electron transfer, in which their triplet state and semiquinone are key intermediates .
- Results or Outcomes: The synthesized deazaflavins have shown potential as reducing photocatalysts .
Synthesis of Pyrido[2,3-d]pyrimidines
- Application Summary: 6-Amino-1,3-dipropyluracil can be used in the synthesis of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
- Methods of Application: The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
- Results or Outcomes: The synthesized pyrido[2,3-d]pyrimidines have shown potential as lipoxygenase (LOX) inhibitors, with potential antioxidant and anticancer activity .
Synthesis of Tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline Tetraones
Safety And Hazards
6-Amino-1,3-dipropyluracil is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed78. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed78.
Direcciones Futuras
6-Amino-1,3-dipropyluracil has potential for use in the synthesis of compounds of medicinal interest23. However, more research is needed to fully understand its properties and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and consult with a knowledgeable source for specific uses.
Propiedades
IUPAC Name |
6-amino-1,3-dipropylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYIZMBRAYKRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)N(C1=O)CCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357625 | |
| Record name | 6-Amino-1,3-dipropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Amino-1,3-dipropyluracil | |
CAS RN |
41862-14-0 | |
| Record name | 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,3-dipropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-1,3-dipropyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)







